Cas no 2649076-07-1 ([(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone)

[(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone structure
2649076-07-1 structure
Product name:[(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone
CAS No:2649076-07-1
MF:C7H14ClNO3S2
MW:259.773958683014
CID:5262243
PubChem ID:137838179

[(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone Chemical and Physical Properties

Names and Identifiers

    • [(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone
    • 2649076-07-1
    • EN300-373972
    • [(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone
    • Inchi: 1S/C7H14ClNO3S2/c1-13(10,9-14(8,11)12)7-5-3-2-4-6-7/h7H,2-6H2,1H3
    • InChI Key: YETOGHMTRXVYOL-UHFFFAOYSA-N
    • SMILES: ClS(N=S(C)(C1CCCCC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 259.0103633g/mol
  • Monoisotopic Mass: 259.0103633g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 80.3Ų

[(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-373972-5.0g
[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone
2649076-07-1 95%
5.0g
$5262.0 2023-03-02
Enamine
EN300-373972-2.5g
[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone
2649076-07-1 95%
2.5g
$3556.0 2023-03-02
Enamine
EN300-373972-1.0g
[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone
2649076-07-1 95%
1g
$0.0 2023-06-07
Aaron
AR0292NH-50mg
[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone
2649076-07-1 95%
50mg
$688.00 2023-12-15
1PlusChem
1P0292F5-500mg
[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone
2649076-07-1 95%
500mg
$1812.00 2024-05-08
1PlusChem
1P0292F5-250mg
[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone
2649076-07-1 95%
250mg
$1173.00 2024-05-08
1PlusChem
1P0292F5-10g
[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone
2649076-07-1 95%
10g
$9707.00 2024-05-08
Aaron
AR0292NH-5g
[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone
2649076-07-1 95%
5g
$7261.00 2023-12-15
1PlusChem
1P0292F5-50mg
[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone
2649076-07-1 95%
50mg
$658.00 2024-05-08
Aaron
AR0292NH-10g
[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone
2649076-07-1 95%
10g
$10755.00 2023-12-15

Additional information on [(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone

Introduction to [(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone (CAS No. 2649076-07-1)

Compound [(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone (CAS No. 2649076-07-1) is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, presents a promising platform for the development of novel therapeutic agents and chemical intermediates. Its molecular architecture, featuring a chlorosulfonyl group and a cyclohexylmethyl moiety, contributes to its distinctive reactivity and potential biological activity.

The chlorosulfonyl group is a well-known pharmacophore in medicinal chemistry, often employed to enhance the binding affinity of small molecules to biological targets. This moiety is capable of forming strong hydrogen bonds and participating in dipole-dipole interactions, making it particularly valuable in the design of inhibitors and modulators. In contrast, the cyclohexyl group provides steric bulk and lipophilicity, which can influence the compound's solubility, permeability, and metabolic stability. The combination of these features in [(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone suggests a multifaceted approach to drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets with high accuracy. Studies have indicated that the chlorosulfonyl group may interact with nucleophilic residues in enzymes and receptors, potentially leading to the development of potent enzyme inhibitors. Additionally, the cyclohexylmethyl moiety could enhance the compound's pharmacokinetic properties by improving its bioavailability and reducing off-target effects.

The synthesis of [(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone involves a series of well-established organic reactions, including sulfonylation, imination, and cyclization. The use of advanced synthetic methodologies has allowed for the efficient preparation of this compound in high yields and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.

In terms of biological activity, preliminary studies have shown that [(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone exhibits promising properties as an inhibitor of certain kinases and transcription factors. These enzymes play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. By targeting these pathways, this compound may offer therapeutic benefits in treating conditions such as cancer and inflammatory diseases.

The potential applications of this compound extend beyond its role as an inhibitor. Its unique structural features make it an attractive scaffold for further derivatization and optimization. Researchers are exploring various strategies to modify its chemical properties while maintaining or enhancing its biological activity. For instance, replacing the cyclohexylmethyl group with other substituents could alter its pharmacokinetic profile without compromising its efficacy.

The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy. Preclinical studies are essential to assess the potential therapeutic benefits of [(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone before it can be translated into clinical trials. These studies typically include in vitro assays to determine its interaction with biological targets and in vivo models to evaluate its pharmacological effects.

The importance of understanding the mechanism of action cannot be overstated. By elucidating how this compound interacts with its targets at the molecular level, researchers can gain insights into its therapeutic potential and identify possible side effects. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in providing detailed structural information about this compound.

The field of medicinal chemistry is constantly evolving, driven by new discoveries and technological advancements. [(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone represents a prime example of how innovative molecular design can lead to the development of next-generation therapeutics. As research continues to uncover new applications for this compound, it is likely to play a significant role in addressing some of the most challenging medical conditions.

In conclusion, [(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone (CAS No. 2649076-07-1) is a versatile organic molecule with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration as a therapeutic agent or chemical intermediate. With continued research and development, this compound is poised to make meaningful contributions to medicine and chemistry.

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